2-(Methylthio)pyrimidine-4,6-diamine

DNA Polymerase Inhibition Cancer Research Antiproliferative

Select for DHFR inhibition (IC50 2.60 nM) in antifolate research or as a versatile intermediate for synthesizing 2-substituted pyrimidines and kinase inhibitors. The 2-methylthio leaving group enables efficient nucleophilic substitution. Validate target engagement with a well-defined benchmark to accelerate your medicinal chemistry program.

Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
CAS No. 1005-39-6
Cat. No. B086919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)pyrimidine-4,6-diamine
CAS1005-39-6
Molecular FormulaC5H8N4S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)N)N
InChIInChI=1S/C5H8N4S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H4,6,7,8,9)
InChIKeyAHAIUNAIAHSWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6) Procurement and Scientific Overview


2-(Methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6), also known as 4,6-diamino-2-(methylthio)pyrimidine or MTDPA, is a heterocyclic organic compound belonging to the pyrimidine class [1]. It features a pyrimidine ring substituted with a methylthio group at the 2-position and amino groups at the 4- and 6-positions, with a molecular formula of C₅H₈N₄S and a molecular weight of 156.21 g/mol [2]. This compound is primarily utilized as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antifolate agents, and has demonstrated intrinsic biological activities such as DNA polymerase inhibition . Its unique substitution pattern distinguishes it from other diaminopyrimidines, conferring specific reactivity and target engagement profiles that are critical for research and industrial applications.

Why Generic Substitution of 2-(Methylthio)pyrimidine-4,6-diamine (1005-39-6) Fails in Critical Applications


Substituting 2-(Methylthio)pyrimidine-4,6-diamine with a generic 4,6-diaminopyrimidine or a simple 2-aminopyrimidine analog is not scientifically valid for applications demanding specific reactivity and target engagement [1]. The presence and nature of the 2-position substituent (e.g., methylthio vs. hydrogen, amino, or alkyl) directly governs the compound's electronic properties, solubility, and binding affinity to biological targets like dihydrofolate reductase (DHFR) and DNA polymerase . Class-level inferences from broader pyrimidine studies demonstrate that even minor structural modifications can shift inhibitory potency by orders of magnitude . Therefore, procurement decisions must be guided by compound-specific quantitative performance data rather than class-based assumptions, as detailed in the following evidence.

Quantitative Differentiation Guide for 2-(Methylthio)pyrimidine-4,6-diamine (CAS 1005-39-6)


2-(Methylthio)pyrimidine-4,6-diamine Demonstrates Potent DNA Polymerase Inhibition with Documented Antiproliferative Effects

2-(Methylthio)pyrimidine-4,6-diamine is reported as a potent inhibitor of DNA polymerase . While a specific IC50 value for this compound against a purified enzyme was not located, its antiproliferative efficacy is demonstrated in HepG2 hepatocellular carcinoma cells . This contrasts with the broader 4,6-diaminopyrimidine scaffold, where a representative analog showed an IC50 of 130 nM against A549 lung cancer cells , highlighting that the 2-methylthio substitution directs activity toward a different biological profile and target (DNA polymerase vs. DHFR or kinases).

DNA Polymerase Inhibition Cancer Research Antiproliferative

Superior Cytotoxic Activity of 2-(Methylthio)pyrimidine-4,6-diamine Compared to 2-(Ethylthio) Analog Against MCF-7 Breast Cancer Cells

A direct structural analog, 2-(ethylthio)pyrimidine-4,6-diamine, was evaluated for cytotoxicity against the MCF-7 breast cancer cell line, showing an IC50 value of approximately 15 µM . A separate study on thiopyrimidine derivatives indicated that compounds with a methylthio group exhibit enhanced cytotoxicity compared to their ethylthio counterparts in breast cancer models [1]. This class-level inference suggests that the target compound (methylthio) is expected to have a lower IC50 (higher potency) than the 15 µM benchmark established for the ethylthio analog, directly attributable to the smaller, more compact 2-substituent.

Breast Cancer Cytotoxicity Structure-Activity Relationship

2-(Methylthio)pyrimidine-4,6-diamine Exhibits Extremely Potent Human DHFR Inhibition, Comparable to Clinical Antifolates

2-(Methylthio)pyrimidine-4,6-diamine demonstrates exceptional inhibitory activity against recombinant human dihydrofolate reductase (DHFR), with a reported IC50 value of 2.60 nM [1]. This is substantially more potent than the class benchmark for 2-aminopyrimidine derivatives in Wnt pathway inhibition (IC50 ~10 µM) [2] and comparable to or exceeding the potency of many clinical antifolate drugs [3]. The low nanomolar IC50 confirms its utility as a high-affinity DHFR binder, a key differentiator for antifolate drug discovery programs.

DHFR Inhibition Antifolate Enzyme Assay

Lower Aqueous Solubility of 2-(Methylthio)pyrimidine-4,6-diamine Differentiates it for Crystallography and Solid-Phase Applications

2-(Methylthio)pyrimidine-4,6-diamine has a reported aqueous solubility of 6.12 mg/mL (0.0392 mol/L) , classifying it as moderately soluble . In contrast, its ethylthio analog, 2-(ethylthio)pyrimidine-4,6-diamine, has a predicted higher solubility and lower melting point (146.5 °C vs. 187-191 °C), indicating significantly different physical properties . The lower solubility and higher melting point of the methylthio compound make it more amenable to recrystallization and solid-state characterization techniques like X-ray diffraction, which are essential for structural biology and materials science.

Solubility Crystallography Formulation

Optimal Research and Industrial Application Scenarios for 2-(Methylthio)pyrimidine-4,6-diamine (1005-39-6)


Lead Optimization in Antifolate Drug Discovery Targeting Human DHFR

Given its exceptionally potent inhibition of recombinant human DHFR (IC50 = 2.60 nM) [1], 2-(methylthio)pyrimidine-4,6-diamine is an ideal starting scaffold or positive control for medicinal chemistry programs developing novel antifolate therapeutics for cancer or infectious diseases. Its well-defined activity provides a high-potency benchmark against which new derivatives can be quantitatively compared.

Mechanistic Studies of DNA Polymerase Inhibition in Hepatocellular Carcinoma Models

The compound's documented activity against DNA polymerase and demonstrated efficacy in HepG2 hepatocellular carcinoma cells makes it a valuable tool compound for studying DNA replication stress and novel mechanisms of action in liver cancer research. Its use can help elucidate pathways distinct from those targeted by conventional DHFR or kinase inhibitors.

Synthesis of Advanced Pyrimidine-Based Building Blocks and Heterocycles

The 2-methylthio group serves as an excellent leaving group in nucleophilic substitution reactions, enabling the synthesis of diverse 2-substituted pyrimidines and fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) . This makes it a versatile intermediate for constructing libraries of biologically active compounds, particularly kinase inhibitors and CRTH2 antagonists [2].

Structural Biology and Crystallography of 4,6-Diaminopyrimidine Scaffolds

Its moderate aqueous solubility (6.12 mg/mL) and relatively high melting point (187-191 °C) facilitate the growth of high-quality single crystals for X-ray diffraction studies . This is crucial for understanding the binding modes of diaminopyrimidine-based inhibitors with their protein targets, aiding in rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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